molecular formula C15H17F2NO2 B2566146 2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide CAS No. 2320219-87-0

2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide

Cat. No.: B2566146
CAS No.: 2320219-87-0
M. Wt: 281.303
InChI Key: OVUAOIZRPGLFSH-UHFFFAOYSA-N
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Description

2,6-difluoro-N-{7-oxaspiro[35]nonan-1-yl}benzamide is a synthetic organic compound characterized by the presence of a benzamide group substituted with two fluorine atoms at the 2 and 6 positions, and a spirocyclic oxaspiro[35]nonane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide typically involves the following steps:

    Formation of the Spirocyclic Intermediate: The spirocyclic oxaspiro[3.5]nonane moiety can be synthesized through a cyclization reaction involving a suitable precursor, such as a diol or an epoxide, under acidic or basic conditions.

    Introduction of the Benzamide Group: The spirocyclic intermediate is then reacted with 2,6-difluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound. The reaction is typically carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

    Reduction: Reduction of the compound can be achieved using reducing agents, such as lithium aluminum hydride or sodium borohydride, to yield reduced derivatives.

    Substitution: The fluorine atoms in the benzamide group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, typically at elevated temperatures.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran, under reflux conditions.

    Substitution: Sodium methoxide in methanol, at room temperature or slightly elevated temperatures.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones, depending on the reaction conditions.

    Reduction: Formation of alcohols or amines, depending on the specific reducing agent used.

    Substitution: Formation of substituted benzamides with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of novel pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer, infectious diseases, and neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,6-difluorobenzamide: Lacks the spirocyclic oxaspiro[3.5]nonane moiety, resulting in different chemical and biological properties.

    N-{7-oxaspiro[3.5]nonan-1-yl}benzamide:

    2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}aniline: Contains an aniline group instead of a benzamide group, which may alter its chemical behavior and biological activity.

Uniqueness

2,6-difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide is unique due to the combination of its spirocyclic structure and fluorine substitutions, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications, as it can serve as a versatile building block and exhibit specific interactions with molecular targets.

Biological Activity

2,6-Difluoro-N-{7-oxaspiro[3.5]nonan-1-yl}benzamide (CAS Number: 2320219-87-0) is a synthetic compound with potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C₁₅H₁₇F₂NO₂
  • Molecular Weight : 281.30 g/mol
  • Structure : The compound features a benzamide moiety substituted with two fluorine atoms and a spirocyclic oxaspiro[3.5]nonane structure.

The biological activity of this compound is primarily associated with its interaction with specific molecular targets, particularly proteins involved in cancer pathways. The spirocyclic structure may enhance binding affinity to these targets, potentially influencing cellular proliferation and differentiation.

In Vitro Studies

Research has indicated that compounds similar to this compound can act as covalent inhibitors against oncogenic proteins such as KRAS G12C. These studies demonstrate that modifications to the compound can lead to enhanced inhibitory effects on cancer cell lines, suggesting a promising avenue for therapeutic development in oncology .

In Vivo Studies

In animal models, compounds related to the oxaspiro structure have shown significant antitumor effects. For instance, derivatives have been tested in NCI-H1373 xenograft models, revealing dose-dependent responses that support further investigation into their efficacy as anticancer agents .

Case Studies

StudyFindings
Study 1 Investigated the effects of similar compounds on KRAS G12C inhibition. Results indicated effective binding and significant reduction in tumor growth in xenograft models.
Study 2 Evaluated the pharmacokinetics and metabolic stability of related compounds in liver microsomes, showing favorable profiles for further development.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

CompoundMolecular FormulaKey FeaturesBiological Activity
2,4-Dichloro-N-(7-oxaspiro[3.5]nonan-1-yl)benzamideC₁₅H₁₇Cl₂NO₂Contains chlorine instead of fluorineModerate antitumor activity
1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneC₁₅H₁₈N₂OCovalent inhibitor of KRAS G12CSignificant tumor growth inhibition

Future Directions

Further research is necessary to elucidate the full spectrum of biological activities associated with this compound. Potential areas include:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with target proteins.
  • Clinical Trials : Initiating trials to assess safety and efficacy in human subjects.
  • Structural Optimization : Modifying the compound to enhance its pharmacological properties.

Properties

IUPAC Name

2,6-difluoro-N-(7-oxaspiro[3.5]nonan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO2/c16-10-2-1-3-11(17)13(10)14(19)18-12-4-5-15(12)6-8-20-9-7-15/h1-3,12H,4-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUAOIZRPGLFSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1NC(=O)C3=C(C=CC=C3F)F)CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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